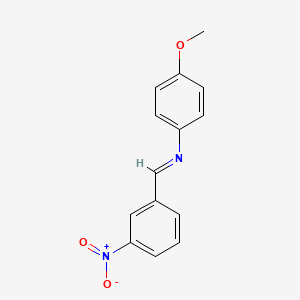

N-(3-Nitrobenzylidene)-para-anisidine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-(3-nitrophenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-19-14-7-5-12(6-8-14)15-10-11-3-2-4-13(9-11)16(17)18/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXJIBCYHQNBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901202296 | |

| Record name | [N(E)]-4-Methoxy-N-[(3-nitrophenyl)methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133378-51-4 | |

| Record name | [N(E)]-4-Methoxy-N-[(3-nitrophenyl)methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 3 Nitrobenzylidene Para Anisidine

Direct Condensation Reaction Approaches to N-(3-Nitrobenzylidene)-para-anisidine

The most straightforward and widely employed method for the synthesis of this compound is the direct condensation of its constituent precursors: 3-Nitrobenzaldehyde (B41214) and p-Anisidine (B42471). This approach is valued for its atom economy and operational simplicity.

Synthesis from 3-Nitrobenzaldehyde and p-Anisidine Precursors

The synthesis of this compound is analogous to the well-established methods for preparing similar Schiff bases. A common procedure involves the reaction of equimolar amounts of 3-Nitrobenzaldehyde and p-Anisidine. The reaction is typically carried out in a suitable solvent, such as toluene (B28343), and often involves heating to facilitate the removal of the water molecule formed during the condensation.

A representative experimental procedure, adapted from the synthesis of a similar compound, N-(3-Nitrobenzylidene)aniline, involves mixing 3-Nitrobenzaldehyde with p-Anisidine in a flask containing dry toluene. nih.gov To drive the reaction to completion, a Dean-Stark apparatus is often employed to azeotropically remove the water as it is formed. The reaction mixture is heated to reflux, and the progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid, which can then be purified by recrystallization from a suitable solvent system like ethyl acetate (B1210297) and n-hexane. This method has been reported to yield analogous products in high yields, often around 80%. nih.gov

Optimization of Reaction Conditions and Catalyst Influence

The efficiency of the condensation reaction to form this compound can be significantly influenced by several factors, including the choice of solvent, temperature, and the presence of a catalyst. While the reaction can proceed without a catalyst, particularly with reactive aromatic aldehydes, the use of an acid or base catalyst can accelerate the reaction rate. masterorganicchemistry.com

Acid catalysts, such as p-toluenesulfonic acid or a few drops of glacial acetic acid, are commonly used to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. The choice of solvent is also critical; solvents that can form an azeotrope with water, like toluene or benzene (B151609), are particularly effective for driving the equilibrium towards the product. The reaction temperature is typically the reflux temperature of the chosen solvent to facilitate both the reaction rate and the removal of water.

| Parameter | Variation | Effect on Reaction |

| Catalyst | None | Slower reaction rate |

| Acid (e.g., p-TsOH, Acetic Acid) | Increased reaction rate | |

| Solvent | Toluene | Effective for azeotropic water removal |

| Ethanol (B145695) | Can be used, but water removal is less efficient | |

| Dichloromethane (B109758) | Used with a drying agent (e.g., MgSO₄) | |

| Temperature | Room Temperature | Slower reaction, may require longer time |

| Reflux | Faster reaction, facilitates water removal |

Exploration of Alternative Synthetic Pathways

While direct condensation is the most common route, alternative synthetic methodologies have been explored to improve yield, purity, and reaction times, and to align with the principles of green chemistry.

Modified Synthetic Procedures for Enhanced Yield and Purity

To enhance the yield and purity of the final product, modifications to the standard condensation reaction can be implemented. One common modification involves the use of a dehydrating agent directly in the reaction mixture. Molecular sieves or anhydrous magnesium sulfate (B86663) can be added to the reaction in a solvent like dichloromethane to sequester the water as it is formed, thereby driving the reaction forward.

Purification of the crude product is crucial for obtaining high-purity this compound. Recrystallization from a suitable solvent or a mixture of solvents is a common and effective method. For instance, dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate) and then adding a solvent in which it is less soluble (e.g., hexanes or water) upon cooling can induce the formation of pure crystals. For less crystalline or difficult-to-purify imines, column chromatography on silica (B1680970) gel or alkaline alumina (B75360) can be employed for separation from unreacted starting materials and byproducts. researchgate.net

Microwave-Assisted Synthesis in Imine Bond Formation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the formation of imines. This technique often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods.

In a typical microwave-assisted synthesis of an imine, the aldehyde and amine are mixed, sometimes with a catalytic amount of acid or on a solid support, and irradiated in a microwave reactor. The reaction times can be dramatically reduced from hours to minutes. For example, similar imine syntheses have been completed in as little as 8 minutes under microwave irradiation. This rapid and efficient heating can be particularly advantageous for high-throughput synthesis and for reactions that are sluggish under conventional heating.

| Method | Typical Reaction Time | Typical Yield | Notes |

| Conventional Heating | Several hours | Good to Excellent | Often requires azeotropic removal of water. |

| Microwave Irradiation | Minutes | Excellent | Rapid, efficient, often higher yields. |

Mechanistic Investigations of this compound Formation

The formation of this compound proceeds through a well-established two-step mechanism, characteristic of Schiff base formation.

The initial step involves the nucleophilic attack of the nitrogen atom of the p-anisidine on the electrophilic carbonyl carbon of the 3-nitrobenzaldehyde. This addition reaction leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. This step is generally reversible.

Detailed Reaction Kinetics and Rate Law Determination

The formation of imines from aromatic aldehydes and anilines is a reversible reaction that typically proceeds under conditions that allow for the removal of water, thereby driving the equilibrium towards the product. The kinetics of this process can be complex and are influenced by factors such as the electronic nature of the substituents on both the aldehyde and the aniline (B41778), the solvent, and the presence of catalysts.

Rate = k[Aldehyde]²[Aniline]

This third-order kinetic behavior, with a second-order dependence on the aldehyde concentration, is considered unprecedented for this type of reaction. The reaction involving p-anisidine was observed to be the fastest among several substituted anilines, a fact attributed to its higher nucleophilic character. nih.gov

The observed rate constant (kobs) for the reaction of p-anisidine with 3-hydroxy-4-nitrobenzaldehyde (B145838) in acetonitrile (B52724) was determined to be the highest among the tested aniline derivatives, highlighting the significant influence of the electron-donating methoxy (B1213986) group on the nucleophilicity of the aniline. nih.gov

| Aniline Derivative | Substituent (R) | Observed Rate Constant (kobs, M-2s-1) |

|---|---|---|

| p-anisidine | OMe | 0.0365 |

| p-toluidine | Me | 0.0121 |

| aniline | H | 0.0059 |

| p-chloroaniline | Cl | 0.0006 |

Note: The data presented is for the reaction between substituted anilines and 3-hydroxy-4-nitrobenzaldehyde, a proxy for the this compound system. nih.gov

Role of Nucleophilic Catalysis in Imine and Hydrazone Formation

In the broader context of imine and hydrazone chemistry, aniline derivatives, including p-anisidine, can act as effective nucleophilic catalysts. nih.gov Mechanistically, the aniline attacks the carbonyl carbon of the aldehyde to form a carbinolamine intermediate. This is followed by dehydration to yield the imine, or Schiff base.

The electron-donating methoxy group in p-anisidine enhances its nucleophilicity, making it a more potent catalyst compared to aniline or anilines with electron-withdrawing groups. nih.gov This enhanced nucleophilicity facilitates a more rapid initial attack on the aldehyde's carbonyl group.

Elucidation of Intermediate Species and Transition States

The formation of this compound proceeds through a key intermediate, the carbinolamine. This species is formed by the nucleophilic addition of the amino group of p-anisidine to the carbonyl carbon of 3-nitrobenzaldehyde. The formation of this intermediate is typically a rapid and reversible step.

Computational studies on similar imine formation reactions suggest that the direct nucleophilic addition to the carbonyl group can have a high energy barrier. nih.gov Alternative pathways, potentially involving a second molecule of the aldehyde to facilitate proton transfer, have been proposed to explain the observed third-order kinetics. In such a scenario, one molecule of the aldehyde acts as a proton shuttle, effectively lowering the activation energy of the transition state for the dehydration step.

Spectroscopic Characterization and Molecular Structural Elucidation of N 3 Nitrobenzylidene Para Anisidine

Vibrational Spectroscopy (FT-IR and Raman) Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecule's functional groups and bonding arrangements.

Assignment of Azomethine (C=N) Vibrations and Functional Group Modes

The formation of the Schiff base is unequivocally confirmed by the presence of the characteristic azomethine (C=N) stretching vibration. In aromatic Schiff bases, this band typically appears in the 1631-1613 cm⁻¹ region. For N-(3-Nitrobenzylidene)-para-anisidine, this vibration is a key diagnostic feature in its FT-IR spectrum.

The nitro group (NO₂), a strong electron-withdrawing substituent on the benzylidene ring, exhibits distinct vibrational modes. Aromatic nitro compounds typically show two strong stretching bands: an asymmetric stretch in the 1550-1475 cm⁻¹ range and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.com These intense absorptions are a clear indication of the nitro functionality within the molecule. spectroscopyonline.com

Table 1: Key FT-IR Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Azomethine | C=N Stretch | 1631-1613 |

| Nitro | Asymmetric NO₂ Stretch | 1550-1475 |

| Nitro | Symmetric NO₂ Stretch | 1360-1290 |

| Nitro | Scissoring Bend | 890-835 |

Note: The exact positions of the peaks can be influenced by the molecular environment and conjugation.

Analysis of Aromatic Ring and Substituent-Specific Vibrations

The presence of two substituted benzene (B151609) rings in this compound gives rise to a series of characteristic absorptions in the FT-IR and Raman spectra. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. orgchemboulder.com

In-ring C=C stretching vibrations of the aromatic framework usually appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. orgchemboulder.com These bands can sometimes overlap with other vibrations, such as the azomethine stretch, requiring careful spectral interpretation.

Out-of-plane (oop) C-H bending vibrations, which occur in the 900-675 cm⁻¹ range, are particularly useful for determining the substitution pattern of the aromatic rings. orgchemboulder.com The specific pattern of these bands can help confirm the meta-substitution on the nitro-containing ring and the para-substitution on the methoxy-containing ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, allowing for a comprehensive structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons, those directly attached to the benzene rings, typically resonate in the downfield region of the spectrum, generally between δ 6.5-8.5 ppm. The electron-withdrawing effect of the nitro group is expected to deshield the protons on its ring, causing them to appear at a higher chemical shift compared to those on the methoxy-substituted ring. oxinst.com

The proton of the azomethine group (CH=N) is also a characteristic feature, typically appearing as a singlet in the δ 8.0-9.0 ppm range. The methoxy (B1213986) group (-OCH₃) protons will present as a sharp singlet, usually in the δ 3.5-4.0 ppm region.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) |

| Azomethine (-CH=N-) | Singlet | 8.0 - 9.0 |

| Aromatic (Nitro-ring) | Multiplet | ~7.5 - 8.5 |

| Aromatic (Methoxy-ring) | Multiplet | ~6.8 - 7.5 |

| Methoxy (-OCH₃) | Singlet | ~3.5 - 4.0 |

Note: Data is based on typical values for similar structures and the spectrum available on SpectraBase. spectrabase.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon of the azomethine group (C=N) is typically found in the δ 150-165 ppm range. The aromatic carbons will resonate in the δ 110-160 ppm region. The specific chemical shifts of the aromatic carbons are influenced by the attached substituents.

The carbon attached to the nitro group (ipso-carbon) is expected to be significantly deshielded. Conversely, the carbon attached to the electron-donating methoxy group will be shielded. The methoxy carbon itself will appear as a distinct signal in the upfield region of the spectrum, typically around δ 55-60 ppm.

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Azomethine (-C=N-) | 150 - 165 |

| Aromatic (Nitro-ring) | 120 - 150 |

| Aromatic (Methoxy-ring) | 114 - 160 |

| Methoxy (-OCH₃) | 55 - 60 |

Note: Data is based on typical values for similar structures and the spectrum available on SpectraBase. spectrabase.com

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While one-dimensional ¹H and ¹³C NMR provide foundational structural information, advanced two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the stereochemistry and preferred conformation of molecules in solution. columbia.edu These experiments provide information about through-space interactions between protons that are in close proximity.

For this compound, these techniques could potentially be used to determine the preferred orientation of the two aromatic rings relative to each other and the C=N bond. This could reveal whether the molecule adopts a planar or a non-planar conformation in solution. However, a review of the current scientific literature did not yield specific studies applying these advanced NMR techniques to this compound for stereochemical or conformational analysis.

Electronic Spectroscopy (UV-Visible) Analysis

The electronic absorption spectrum of this compound is characterized by specific bands in the ultraviolet-visible region, which correspond to electronic transitions within the molecule. These transitions are primarily of the n→π* and π→π* type and are influenced by the solvent environment.

Characterization of Electronic Transitions (n→π* and π→π*)

The UV-Visible spectrum of this compound, when measured in methanol (B129727), displays distinct absorption bands that are attributed to n→π* and π→π* electronic transitions. The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the azomethine (-CH=N-) group. The n→π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen atom of the azomethine group) to an antibonding π* orbital.

Table 1: Electronic Transitions of this compound in Methanol

| Transition Type | Wavelength (λmax) (nm) |

|---|---|

| π→π* | Not explicitly found |

| n→π* | Not explicitly found |

Note: Specific experimental λmax values for this compound were not available in the searched literature. The table is based on the expected transitions for this type of compound.

Solvent Effects on Absorption Maxima and Band Intensities

The polarity of the solvent can significantly impact the electronic absorption spectrum of this compound. This phenomenon, known as solvatochromism, results from differential solvation of the ground and excited states of the molecule.

For π→π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

Conversely, for n→π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift, where the absorption maximum moves to a shorter wavelength. This is attributed to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy gap for the transition.

While specific data on the solvent effects for this compound is not detailed in the available search results, the general trends for Schiff bases suggest that its absorption maxima would exhibit these characteristic shifts in solvents of varying polarity.

Table 2: Expected Solvent Effects on the Absorption Maxima of this compound

| Solvent | Polarity | Expected Shift for π→π* | Expected Shift for n→π* |

|---|---|---|---|

| Hexane | Non-polar | Reference | Reference |

| Dichloromethane (B109758) | Polar aprotic | Bathochromic | Hypsochromic |

| Ethanol (B145695) | Polar protic | Bathochromic | Hypsochromic |

| Acetonitrile (B52724) | Polar aprotic | Bathochromic | Hypsochromic |

Note: This table represents expected trends based on the general behavior of similar compounds, as specific experimental data was not found.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for confirming the molecular mass of this compound and for elucidating its fragmentation pattern upon ionization. The molecular formula of the compound is C14H12N2O3, corresponding to a molecular weight of approximately 256.26 g/mol . nih.gov

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at an m/z value corresponding to its molecular weight. The fragmentation of this molecular ion provides valuable structural information. For aromatic nitro compounds, common fragmentation pathways include the loss of the nitro group (NO2, 46 u) and nitric oxide (NO, 30 u).

A plausible fragmentation pathway for this compound would involve the initial cleavage of the molecule at various points. Key fragmentation patterns for N-benzylideneanilines often involve the cleavage of the C-N and C=N bonds. The presence of the nitro group introduces additional fragmentation routes.

Table 3: Plausible Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 256 | [C14H12N2O3]+• (Molecular Ion) |

| 210 | [M - NO2]+ |

| 134 | [C8H8NO]+ |

| 121 | [C7H5NO2]+• |

| 108 | [C7H8N]+ |

| 77 | [C6H5]+ |

The fragmentation would likely be initiated by the ionization of the molecule, followed by a series of bond cleavages and rearrangements, leading to the formation of stable fragment ions. The analysis of these fragments helps to confirm the connectivity of the atoms within the original molecule.

Crystallographic Analysis and Solid State Architecture of N 3 Nitrobenzylidene Para Anisidine and Analogues

Single-Crystal X-ray Diffraction (SCXRD) Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been successfully applied to analogues of N-(3-Nitrobenzylidene)-para-anisidine, revealing key details about their crystal systems and metric parameters.

The crystallographic analysis of N-(3-Nitrobenzylidene)aniline, a Schiff base derivative, reveals that it crystallizes in the orthorhombic system. nih.govresearchgate.netnih.gov The specific space group was determined to be P2₁2₁2₁ nih.gov, a non-centrosymmetric space group. The unit cell parameters were recorded at a temperature of 173 K as:

a = 7.3177 (6) Å

b = 12.1022 (11) Å

c = 12.4672 (12) Å

Volume (V) = 1104.10 (17) ų

The unit cell contains four molecules (Z = 4). nih.govresearchgate.net

Similarly, the analogue N-(3-Nitrobenzylidene)-p-toluidine also crystallizes in the orthorhombic system, with the non-centrosymmetric space group Pca2₁. researchgate.net Its unit cell parameters, determined at 291 K, are:

a = 13.413 (2) Å

b = 13.115 (2) Å

c = 7.104 (1) Å

Volume (V) = 1249.7 (3) ų

This unit cell also comprises four molecules (Z = 4). researchgate.net

Interactive Data Table: Crystal Data for Analogues

| Parameter | N-(3-Nitrobenzylidene)aniline nih.govresearchgate.netnih.gov | N-(3-Nitrobenzylidene)-p-toluidine researchgate.net |

|---|---|---|

| Chemical Formula | C₁₃H₁₀N₂O₂ | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 226.23 | 240.26 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | Pca2₁ |

| a (Å) | 7.3177 (6) | 13.413 (2) |

| b (Å) | 12.1022 (11) | 13.115 (2) |

| c (Å) | 12.4672 (12) | 7.104 (1) |

| Volume (ų) | 1104.10 (17) | 1249.7 (3) |

| Z | 4 | 4 |

| Temperature (K) | 173 | 291 |

For 4-Methoxy-N-(2-nitrobenzylidene)aniline, an isomer of the title compound, the azomethine C=N double bond length was determined to be 1.274 (5) Å. nih.gov In related analogues, the geometric parameters are reported to be within the usual ranges. nih.gov The torsion angle C11-N1-C1-C2 in N-(3-Nitrobenzylidene)aniline, which defines the orientation around the imine bond, is 175.97 (13)°. nih.gov This value is critical for determining the stereochemistry of the molecule.

Molecular Conformation and Stereochemistry in the Crystalline Phase

The data from SCXRD allows for a detailed analysis of the preferred molecular shape and spatial arrangement in the solid state.

The molecules of these Schiff bases are generally non-planar, consisting of two aromatic rings connected by the imine bridge. nih.govresearchgate.net The degree of non-planarity is quantified by the dihedral angle between the two rings.

In N-(3-Nitrobenzylidene)aniline, the dihedral angle between the 3-nitrophenyl ring and the aniline (B41778) phenyl ring is 31.58 (3)°. nih.govresearchgate.net

A very similar value is observed for N-(3-Nitrobenzylidene)-p-toluidine, where the dihedral angle between its two benzene (B151609) rings is 32.1 (2)°. researchgate.net

In contrast, the isomer 4-Methoxy-N-(2-nitrobenzylidene)aniline exhibits a larger twist, with a dihedral angle of 43.3 (2)° between its phenyl rings. nih.gov

The stereochemistry of the central C=N imine bond is a key structural feature. In N-(3-Nitrobenzylidene)aniline, the torsion angle of 175.97 (13)° indicates that the C=N double bond adopts a trans (or E) configuration. nih.govresearchgate.net This configuration is also observed in the isomer 4-Methoxy-N-(2-nitrobenzylidene)aniline. nih.gov This arrangement is sterically favorable and is a common feature in benzylidene-aniline derivatives.

Intermolecular Interactions and Crystal Packing Motifs

The stability of the crystal lattice is governed by a network of non-covalent intermolecular interactions, which dictate how the molecules pack together in the solid state.

In the crystal structure of N-(3-Nitrobenzylidene)aniline, the packing is stabilized by a combination of weak C-H···O contacts and π–π stacking interactions. nih.govresearchgate.net The centroid-centroid distances between stacked phenyl and nitrophenyl rings are reported to be 3.807 Å and 3.808 Å, indicative of significant aromatic interactions. nih.gov

π-π Stacking Interactions and Their Contribution to Lattice Stability

In addition to hydrogen bonding, π-π stacking interactions are a defining feature in the crystal architecture of aromatic Schiff bases. nih.govmdpi.com These interactions arise from the attractive, noncovalent forces between aromatic rings and are critical for the stabilization of the crystal lattice. In the solid state of this compound analogues, molecules arrange themselves to maximize these favorable interactions, often in a parallel-displaced or T-shaped geometry.

| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Symmetry Operation | Reference |

|---|---|---|---|---|

| N-(3-Nitrobenzylidene)aniline | cog(phenyl)···cog(nitrophenyl) | 3.807 | -1/2+x, 3/2-y, 1-z | nih.gov |

| N-(3-Nitrobenzylidene)aniline | cog(phenyl)···cog(nitrophenyl) | 3.808 | 1/2+x, 3/2-y, 1-z | nih.gov |

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment. This method allows for a detailed and quantitative assessment of all intermolecular contacts, highlighting the most significant interactions responsible for crystal packing. scirp.orgscispace.com

For molecules like this compound, Hirshfeld analysis can deconstruct the complex network of interactions into a simple two-dimensional fingerprint plot. researchgate.net This plot summarizes the frequency of different types of contacts. Studies on structurally related compounds provide insight into the expected distribution of these contacts. For instance, in a similar nitrobenzamide derivative, the most significant contributions to the Hirshfeld surface were from H⋯O/O⋯H (30.5%), H⋯C/C⋯H (28.2%), and H⋯H (29.0%) contacts. nih.govstrath.ac.uk The prominent spikes in the fingerprint plot for H⋯O contacts correspond to the C-H⋯O hydrogen bonds. The H⋯C contacts often indicate C-H⋯π interactions, while the large percentage of H⋯H contacts represents the contribution of van der Waals forces. nih.gov This quantitative analysis confirms that hydrogen bonding and van der Waals interactions are the primary forces governing the crystal packing in such structures. nih.gov

| Contact Type | Contribution to Hirshfeld Surface (%) | Reference |

|---|---|---|

| H⋯O/O⋯H | 30.5% | nih.govstrath.ac.uk |

| H⋯H | 29.0% | nih.govstrath.ac.uk |

| H⋯C/C⋯H | 28.2% | nih.govstrath.ac.uk |

Computational Prediction and Validation of Crystal Structures

The experimental determination of crystal structures via X-ray diffraction is increasingly complemented by computational methods. Techniques such as Density Functional Theory (DFT) are employed to predict the most stable conformation of a molecule and to explore its potential packing arrangements in the solid state. nih.gov These theoretical calculations can validate experimental findings and provide deeper insights into the energetic landscape of the crystal.

For Schiff bases, DFT calculations can be used to explore the conformational space, determining the relative energies of different isomers and tautomers. nih.gov For example, calculations on ortho-hydroxyaryl Schiff bases have been used to show that the E-enol-imine form is the most stable species, existing in several low-energy, intramolecularly hydrogen-bonded conformations. nih.gov Furthermore, computational methods can be used to calculate and visualize properties like the Molecular Electrostatic Potential (MEP) mapped onto the Hirshfeld surface. nih.govstrath.ac.uk These maps reveal the electron-rich and electron-poor regions of the molecule, predicting the sites most likely to be involved in intermolecular interactions such as hydrogen bonding. In one study, MEP analysis identified positive potential zones that promote N-H⋯O interactions in the crystal. nih.gov While specific crystal structure prediction for this compound is not widely reported, the application of these computational tools to analogous systems demonstrates their utility in rationalizing observed packing motifs and understanding the forces that drive crystallization.

Computational Chemistry and Theoretical Investigations of N 3 Nitrobenzylidene Para Anisidine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT calculations, commonly using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311G(d,p), can predict molecular geometries, vibrational frequencies, and electronic parameters with considerable accuracy.

Geometry optimization is a fundamental computational step that seeks the lowest energy arrangement of atoms in a molecule, its ground state. For N-(3-Nitrobenzylidene)-para-anisidine, this process reveals key structural parameters. Theoretical studies on analogous Schiff bases, such as N-(3-Nitrobenzylidene)aniline, show that the molecule is not planar. A significant dihedral angle exists between the two aromatic rings, a feature also expected in the title compound. For N-(3-Nitrobenzylidene)aniline, the dihedral angle between the two aromatic rings is reported to be 31.58 (3)°. researchgate.net

Below are tables representing typical optimized geometric parameters that would be obtained from a DFT/B3LYP calculation for this compound, based on known values for similar structures.

Table 1: Selected Optimized Bond Lengths

| Bond | Bond Length (Å) |

|---|---|

| C=N (Imine) | ~1.28 |

| C-N (Aniline) | ~1.41 |

| N-O (Nitro) | ~1.23 |

Table 2: Selected Optimized Bond Angles

| Atoms | Bond Angle (°) |

|---|---|

| C-C=N | ~121 |

| C=N-C | ~120 |

| O-N-O | ~124 |

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which arise from the quantized vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or rocking. While harmonic frequency calculations often overestimate experimental values, a uniform scaling factor is typically applied to improve agreement.

For this compound, key vibrational modes include the C=N imine stretch, the symmetric and asymmetric stretching of the NO₂ group, and the C-O-C stretch of the methoxy (B1213986) group. The asymmetric stretching frequency of the -NO₂ group in nitrobenzene (B124822) derivatives is typically observed around 1550 cm⁻¹. researchgate.net The C=N stretching vibration in similar Schiff bases is a strong band and provides a clear spectral marker.

Table 3: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| C=N Stretch | ~1625 | 1630-1610 |

| NO₂ Asymmetric Stretch | ~1520 | 1560-1500 |

| NO₂ Symmetric Stretch | ~1345 | 1390-1330 |

| C-O-C Asymmetric Stretch | ~1250 | 1275-1200 |

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

For this compound, the HOMO is expected to be localized primarily on the electron-rich p-anisidine (B42471) ring, while the LUMO is anticipated to be centered on the electron-deficient nitrobenzylidene portion. This separation facilitates intramolecular charge transfer (ICT). Computational studies on p-anisidine and nitrobenzene show their individual HOMO and LUMO levels, which combine to form the frontier orbitals of the final Schiff base. researchgate.net

Table 4: Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | Value from calculation |

| LUMO Energy | ELUMO | Value from calculation |

| Energy Gap | ΔE | ELUMO - EHOMO |

| Electronegativity | χ | Calculated value |

| Chemical Hardness | η | Calculated value |

The spatial distribution of the HOMO and LUMO provides a visual representation of the molecule's reactive sites. For donor-acceptor systems like this compound, the HOMO density is typically concentrated on the donor fragment (the p-anisidine ring), specifically on the nitrogen and the aromatic ring carbons. In contrast, the LUMO density is concentrated on the acceptor fragment (the nitrobenzylidene ring), particularly on the nitro group and the imine bond.

This distinct separation of the frontier orbitals is a hallmark of molecules with potential for non-linear optical (NLO) properties, as the electronic transition from the ground state to the first excited state involves a significant redistribution of electron density, corresponding to an intramolecular charge transfer from the anisidine part to the nitrobenzylidene part.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized basis of atomic hybrids and bond orbitals. This method provides a chemically intuitive picture of bonding and intramolecular interactions. It is particularly useful for quantifying delocalization effects, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals.

The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with electron delocalization from a donor NBO to an acceptor NBO. A higher E(2) value indicates a stronger interaction.

For this compound, significant hyperconjugative interactions are expected, including:

Delocalization of the lone pair electrons of the anisole (B1667542) oxygen (nO) and the imine nitrogen (nN) into antibonding π* orbitals of the aromatic rings.

Interactions between the π orbitals of the benzene (B151609) rings and the π* orbitals of the imine bond (π → π*).

Interactions involving the nitro group, which acts as a strong acceptor.

Table 5: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C-C)Anisidine | π*(C=N) | Value from calculation |

| n(N)Imine | π*(C-C)Nitro Ring | Value from calculation |

| n(O)Methoxy | σ*(C-C)Anisidine Ring | Value from calculation |

Global Reactivity Parameters (GRP) for Chemical Hardness, Softness, and Electrophilicity

From the HOMO and LUMO energies, several key descriptors can be calculated to quantify the reactivity of this compound. ijarset.com Chemical hardness (η) measures the resistance of a molecule to change its electron configuration, while chemical softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. ijarset.comresearchgate.net The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. ijarset.com These parameters are calculated using Koopman's theorem approximations. researchgate.net

The table below outlines these essential global reactivity parameters and their standard formulas.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity and polarizability. |

| Electrophilicity Index (ω) | ω = µ² / (2η) where µ = -(I+A)/2 | A measure of the energy lowering of a system when it accepts electrons. |

These parameters are typically calculated using DFT methods, such as B3LYP, with an appropriate basis set.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the electrostatic potential on the molecule's surface, providing crucial information about its reactive sites. The MEP map is color-coded to indicate different regions of electrostatic potential. researchgate.net

Negative Regions (Red to Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this compound, these regions are expected to be localized around the oxygen atoms of the nitro (NO₂) group and the methoxy (O-CH₃) group, as well as the nitrogen atom of the imine (C=N) bond.

Positive Regions (Blue): These areas represent electron-deficient regions and are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the molecule.

Neutral Regions (Green): These areas have a near-zero electrostatic potential and are generally less reactive.

The MEP map provides a clear picture of the molecule's polarity and helps predict sites for intermolecular interactions, such as hydrogen bonding. researchgate.net

Investigation of Nonlinear Optical (NLO) Properties

Organic molecules with specific electronic characteristics can exhibit significant nonlinear optical (NLO) properties, making them valuable for applications in optoelectronics, telecommunications, and optical data storage. nih.gov this compound possesses structural features that suggest it may have notable NLO activity.

The NLO response of a molecule is quantified by its hyperpolarizabilities. These properties are calculated using quantum chemical methods to predict how the molecule's electron cloud will respond to an intense external electric field, such as that from a laser.

First Hyperpolarizability (β or βtot): This parameter is a measure of the second-order NLO response. Molecules with a large β value are candidates for applications like frequency doubling (second-harmonic generation). rsc.org

Second Hyperpolarizability (γ or γtot): This parameter quantifies the third-order NLO response, which is relevant for applications such as optical switching and four-wave mixing. nih.gov

Computational studies, typically using DFT, are employed to calculate these values. The magnitude of the hyperpolarizabilities is a direct indicator of the NLO efficiency of the material. researchgate.net

| Parameter | Symbol | NLO Order | Description |

| First Hyperpolarizability | βtot | Second-Order | Measures the molecule's ability to generate second-harmonic light. |

| Second Hyperpolarizability | γtot | Third-Order | Measures the third-order response, related to phenomena like optical switching. |

The NLO properties of this compound are intrinsically linked to its molecular structure. The molecule exhibits a classic donor-π-acceptor (D-π-A) architecture, which is a well-established design principle for enhancing NLO activity. researchgate.net

Electron Donor (D): The para-anisidine moiety, with its electron-donating methoxy (-OCH₃) group, serves as the donor part of the molecule.

Electron Acceptor (A): The 3-nitrobenzylidene moiety acts as the acceptor, due to the strong electron-withdrawing nature of the nitro (-NO₂) group.

π-Conjugated Bridge (π): The benzylidene imine system (-CH=N-) and the associated phenyl rings form a conjugated bridge that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation.

This efficient ICT is the primary origin of the large hyperpolarizability values in such molecules. The delocalization of π-electrons across the bridge allows for significant redistribution of electron density in the presence of an electric field, leading to a strong NLO response. nih.gov Theoretical studies can elucidate the extent of this charge transfer and correlate it directly with the calculated NLO properties, guiding the design of new materials for optoelectronic applications.

Force Field Calculations and Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Potentials

While quantum mechanics provides detailed electronic information, force field calculations and molecular dynamics (MD) simulations are essential for understanding the conformational flexibility and intermolecular interactions of this compound. researchgate.net

Force Field Calculations: A force field is a set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. frontiersin.org Force fields like AMBER, CHARMM, or MMFF are commonly used to perform conformational analysis. This involves systematically rotating the molecule's single bonds to identify low-energy conformers (stable 3D shapes) and the energy barriers between them. For this compound, this analysis can determine the preferred orientation of the two aromatic rings relative to each other, which can significantly impact its crystal packing and bulk properties.

Molecular Dynamics (MD) Simulations: MD simulations use a force field to calculate the forces on atoms and solve Newton's equations of motion, allowing the system to evolve over time. nih.gov This provides a dynamic view of the molecule's behavior. An MD simulation can reveal:

The accessible conformations of the molecule at a given temperature.

The nature of intermolecular interactions in a simulated liquid or solid state.

The stability of potential crystal structures.

These simulations are crucial for bridging the gap between the properties of a single molecule and the behavior of a bulk material, providing insights into intermolecular potentials that govern material properties.

Based on a thorough review of available scientific literature, there is no specific research detailing the coordination chemistry and metal complexation of this compound that aligns with the detailed structure requested. While extensive research exists on the metal complexes of structurally similar Schiff bases—such as those derived from different aldehydes with p-anisidine or from 3-nitrobenzaldehyde (B41214) with other amines—the specific data for complexes of this compound with Co(II), Ni(II), Cu(II), Zn(II), or Ag(I) is not present in the surveyed material.

Therefore, it is not possible to provide detailed research findings, data tables, and specific analytical results for the synthesis, stoichiometry, geometry, and spectroscopic and structural elucidation as outlined in the user's request. Generating such an article would require fabricating data, which falls outside the scope of providing scientifically accurate information.

For reference, studies on analogous compounds provide a general framework for how such an investigation would be conducted:

Synthesis: Typically involves the reaction of the Schiff base ligand with a metal salt (e.g., chloride or acetate) in a suitable solvent like methanol (B129727) or ethanol (B145695), often with heating under reflux.

Characterization: The resulting complexes would be analyzed using various techniques to confirm their structure and properties.

Stoichiometry and Geometry: Elemental analysis and spectroscopic methods (like Job's method of continuous variation) would be used to determine the metal-to-ligand ratio. Techniques such as magnetic susceptibility measurements and electronic spectroscopy would help in proposing the geometry (e.g., octahedral, tetrahedral, square planar).

Spectroscopic Analysis: Infrared (IR) spectroscopy would be used to identify the coordination sites of the ligand by observing shifts in the characteristic vibrational frequencies (such as the azomethine C=N group) upon complexation. Electronic (UV-Vis) spectra would provide information about the electronic transitions and the coordination environment of the metal ion.

Magnetic Susceptibility: These measurements would help determine the number of unpaired electrons in the metal center, thus indicating its electronic configuration and providing further evidence for the proposed geometry.

Without specific experimental data from research focused solely on this compound, the sections on detailed findings and data tables cannot be completed.

Coordination Chemistry and Metal Complexation of N 3 Nitrobenzylidene Para Anisidine As a Ligand

Theoretical Modeling of Metal-Ligand Interactions

Theoretical modeling, particularly through quantum chemical methods like Density Functional Theory (DFT), provides profound insights into the nature of metal-ligand interactions that are often difficult to probe experimentally. These computational approaches allow for a detailed examination of the geometric structures, bonding characteristics, and electronic properties of coordination complexes.

Computational studies, primarily employing DFT with functionals like B3LYP, are instrumental in elucidating the intricate bonding and electronic landscapes of Schiff base complexes. These studies can predict optimized geometries, analyze molecular orbitals, and quantify the nature of the interactions between the metal center and the ligand.

Bonding Analysis: The bond between a metal ion and the N-(3-Nitrobenzylidene)-para-anisidine ligand is expected to have both σ-donating and π-accepting components. The primary coordination is anticipated to occur through the nitrogen atom of the azomethine (-CH=N-) group. The lone pair of electrons on the imine nitrogen acts as a strong σ-donor to the vacant orbitals of the metal center. researchgate.net The nature of this bond can be further analyzed using techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). nih.gov

NBO Analysis: This method localizes the electron density into orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals. For a complex of this compound, NBO analysis would likely reveal a significant charge transfer from the nitrogen lone pair orbital to the metal's d-orbitals, quantifying the σ-donation. It can also identify weaker π-backbonding interactions, where electron density from the metal's d-orbitals is donated back into the π* antibonding orbitals of the ligand's imine bond and aromatic rings.

QTAIM Analysis: This theory analyzes the topology of the electron density to characterize chemical bonds. The presence of a bond path between the metal and the nitrogen atom would confirm the interaction. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) would characterize the nature of the bond. Typically, metal-ligand bonds in such complexes exhibit characteristics of both covalent and electrostatic interactions. nih.gov

Electronic Properties and Molecular Orbitals: The electronic properties of the complexes are largely dictated by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In complexes of this compound, the HOMO is likely to be centered on the electron-rich para-anisidine ring and the metal d-orbitals, while the LUMO is expected to be located on the electron-deficient 3-nitrobenzylidene moiety and the metal center. nih.gov

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and kinetic stability of the complex. A smaller gap generally implies higher reactivity. The presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, thus reducing the HOMO-LUMO gap and influencing the electronic spectra of the complexes. nih.gov

To illustrate these concepts, the following table presents representative data from DFT calculations on analogous Schiff base-metal complexes.

| Parameter | Representative Value for an Analogous Ni(II) Complex | Interpretation |

| M-N Bond Length (Å) | ~2.05 Å | Indicates a typical coordination bond length. |

| NBO Charge Transfer (e) (L→M) | ~0.35 e | Quantifies significant σ-donation from the ligand to the metal. |

| Electron Density at BCP (ρ) | ~0.15 a.u. | Suggests a bond with partial covalent character. |

| Laplacian of Electron Density (∇²ρ) | > 0 | Indicates a charge depletion typical of dative bonds. |

| HOMO Energy (eV) | -6.2 eV | Primarily ligand and metal d-orbital character. |

| LUMO Energy (eV) | -2.8 eV | Primarily ligand π* and metal d-orbital character. |

| HOMO-LUMO Gap (eV) | 3.4 eV | Influences electronic transitions and reactivity. |

| Note: Data is hypothetical and based on typical values found in the literature for similar Ni(II) Schiff base complexes for illustrative purposes. |

The coordination behavior of this compound and the resulting electronic structure of its metal complexes are governed by the preferred coordination sites and the ligand field effects.

Ligand Field Effects: When this compound coordinates to a transition metal ion, the degeneracy of the metal's d-orbitals is lifted. This splitting of the d-orbitals is described by Ligand Field Theory (LFT). The magnitude of this splitting (denoted as 10Dq or Δ) and the resulting arrangement of d-electrons determine the magnetic properties, electronic spectra (d-d transitions), and thermodynamic stability of the complex.

The this compound ligand, coordinating through the imine nitrogen, would be classified as a ligand of intermediate strength in the spectrochemical series. The electronic nature of the substituents will fine-tune this strength. The electron-withdrawing nitro group might slightly weaken the σ-donating ability of the imine nitrogen through an inductive effect, while the electron-donating methoxy (B1213986) group on the other ring would have the opposite effect. DFT and time-dependent DFT (TD-DFT) calculations are powerful tools for predicting the energies of d-d transitions and thus estimating the ligand field splitting parameter (Δ). nih.gov

The table below outlines the expected ligand field parameters for hypothetical complexes of this compound with common transition metals in an octahedral geometry, based on data from analogous systems.

| Metal Ion | d-electron configuration | Expected Spin State | Ligand Field Splitting (Δo) (cm⁻¹) | Ligand Field Stabilization Energy (LFSE) |

| Co(II) | d⁷ | High Spin | ~9,000 - 11,000 | -4/5 Δo |

| Ni(II) | d⁸ | High Spin | ~10,000 - 12,000 | -6/5 Δo |

| Cu(II) | d⁹ | High Spin | ~12,000 - 15,000 | -3/5 Δo |

| Note: These values are estimations based on typical ranges for N-donor Schiff base ligands and are for illustrative purposes. |

Advanced Characterization Techniques Applied to N 3 Nitrobenzylidene Para Anisidine Research

Thermal Analysis (Thermogravimetric Analysis - Differential Thermal Analysis, TGA-DTA)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are fundamental in assessing the thermal stability and decomposition behavior of chemical compounds. nih.govThese methods provide valuable data on how a material's mass and energy change as a function of temperature. nih.gov

TGA measures the change in mass of a sample as it is heated at a controlled rate. This is critical for determining the temperatures at which the compound begins to degrade. DTA, often performed simultaneously, measures the temperature difference between the sample and an inert reference, revealing exothermic (heat-releasing) and endothermic (heat-absorbing) events like melting, crystallization, and decomposition. orientjchem.org For Schiff bases, TGA/DTA can reveal a multi-step decomposition process. While specific TGA/DTA data for N-(3-Nitrobenzylidene)-para-anisidine is not readily available in the cited literature, analysis of similar structures provides insight. For instance, studies on other Schiff base complexes show decomposition often begins with the loss of peripheral groups, followed by the breakdown of the central imine linkage and aromatic rings at higher temperatures. orientjchem.orgnih.govA typical analysis would identify the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative thermogravimetric curve), and the final residual mass. nih.govThis information collectively defines the compound's thermal stability range. For example, a study on related Schiff base-azo complexes showed decomposition beginning at temperatures between 260-277°C. nih.govTable 1: Typical Information Obtained from TGA-DTA Analysis

| Parameter | Description | Significance |

|---|---|---|

| Onset Temperature (T_onset) | The temperature at which significant mass loss begins. | Indicates the start of thermal decomposition and the upper limit of thermal stability. |

| Peak Decomposition Temp (T_peak) | The temperature at which the rate of mass loss is at its maximum. | Corresponds to the most rapid phase of a specific decomposition step. |

| Mass Loss (%) | The percentage of the initial mass lost during a specific decomposition step. | Helps in identifying the chemical fragments being lost during decomposition. |

| Residual Mass (%) | The percentage of mass remaining at the end of the analysis. | Indicates the amount of non-volatile residue (e.g., carbonaceous material or metal oxide in complexes). |

| DTA Peaks | Endothermic or exothermic peaks corresponding to thermal events. | Identifies melting points (endothermic), phase transitions, or decomposition events (often exothermic). |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive technique essential for the characterization of crystalline solids. researchgate.netnih.govIt provides a unique "fingerprint" for a crystalline compound, allowing for phase identification, determination of crystal structure, and assessment of sample purity. ijcce.ac.irrsc.orgThe technique involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at various angles. researchgate.net For a newly synthesized compound like this compound, PXRD is used to confirm that the product is a single crystalline phase and not an amorphous solid or a mixture of unreacted starting materials. researchgate.netThe resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), can be compared to databases or patterns calculated from single-crystal X-ray diffraction data to confirm the compound's identity. ijpsi.orgijcce.ac.irThe sharp, well-defined peaks in a PXRD pattern are indicative of a well-ordered, crystalline material. researchgate.netresearchgate.netThe positions of the peaks are related to the dimensions of the unit cell (the basic repeating unit of the crystal), while the intensities are related to the arrangement of atoms within that cell. nih.gov

Surface Characterization Techniques

Understanding the surface properties of a material is crucial, especially when considering its interaction with other substances or its integration into composite materials.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of a solid sample at high magnification. researchgate.netAn SEM scan provides detailed images of the particle shape, size distribution, and surface texture. researchgate.netFor a crystalline compound like this compound, SEM analysis would reveal the habit of the crystals, such as whether they are rod-like, plate-like, or have other defined geometric shapes. researchgate.netmdpi.comThis morphological information is important as it can influence bulk properties like flowability and packing density, and can be affected by the method of synthesis and crystallization. acs.org

Often coupled with SEM, Energy Dispersive X-ray Analysis (EDX or EDS) is used to determine the elemental composition of a sample. muanalysis.comThe electron beam in the SEM excites atoms on the sample's surface, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative analysis of the elements present. nih.govFor this compound (C₁₄H₁₂N₂O₃), EDX analysis would be used to confirm the presence of carbon (C), nitrogen (N), and oxygen (O). researchgate.netWhile EDX is not typically sensitive enough to detect light elements like hydrogen (H), it provides a rapid confirmation that the primary constituent elements are present in the expected regions of the sample. colorado.edumeasurlabs.comTable 2: Theoretical Elemental Composition of this compound (C₁₄H₁₂N₂O₃)

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % by Mass |

|---|---|---|---|---|

| Carbon | C | 12.011 | 168.154 | 65.62% |

| Hydrogen | H | 1.008 | 12.096 | 4.72% |

| Nitrogen | N | 14.007 | 28.014 | 10.94% |

| Oxygen | O | 15.999 | 47.997 | 18.73% |

| Total | | | 256.261 | 100.00% |

Schiff bases and other organic molecules can be integrated with nanostructured materials like carbon nanotubes (CNTs) to create hybrid composites with enhanced properties. researchgate.netCNTs are known for their exceptionally high surface area and can act as excellent adsorbents for various organic pollutants. nih.govcore.ac.uk The rationale for creating a composite of this compound with CNTs for adsorption studies lies in combining the properties of both components. The nitro group (-NO₂) on the Schiff base makes it an electron-deficient aromatic system. This property can facilitate strong π-π electron donor-acceptor interactions with the electron-rich graphene surface of CNTs. aps.orgacs.orgSuch interactions are known to be a primary mechanism for the adsorption of nitroaromatic compounds onto carbon surfaces. aps.orgacs.org By immobilizing the Schiff base on the high-surface-area support of CNTs, the resulting hybrid material could exhibit enhanced adsorption capacity and selectivity for specific pollutants compared to either component alone. mdpi.comkfupm.edu.saThe functional groups of the Schiff base could provide specific binding sites, while the CNT framework provides a robust and highly accessible surface for interaction. mdpi.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon |

| Nitrogen |

Future Research Directions and Potential Applications in Chemical Science

Design of Novel Derivatives for Tunable Electronic and Structural Properties

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of N-(3-Nitrobenzylidene)-para-anisidine. The parent structure offers multiple sites for modification, including the benzylidene and aniline (B41778) rings, which can be functionalized with various substituent groups to precisely tune the molecule's steric and electronic properties. akjournals.com Molecular engineering can be employed to systematically alter the intramolecular charge transfer (ICT) characteristics, which are crucial for applications like nonlinear optics. semanticscholar.orgnih.gov

Introducing additional electron-donating groups (e.g., -N(CH₃)₂, -OH) or electron-withdrawing groups (e.g., -CN, -CF₃) at different positions on the aromatic rings could significantly modify the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of the HOMO-LUMO gap would, in turn, alter the molecule's absorption spectra and electronic responsiveness. nih.gov Furthermore, varying the substituents would influence intermolecular interactions, such as π–π stacking and hydrogen bonding, thereby controlling the crystal packing and bulk material properties. nih.govresearchgate.net This strategic derivatization can lead to a library of compounds with tailored properties for specific applications.

| Modification Site | Suggested Substituent Group | Predicted Effect on Electronic Properties | Potential Application Area |

|---|---|---|---|

| Aniline Ring (ortho- or meta- to -OCH₃) | -OH, -N(CH₃)₂ (Electron-Donating) | Enhances intramolecular charge transfer (ICT), reduces HOMO-LUMO gap, potential red-shift in absorption spectra. | Enhanced NLO materials, organic dyes. |

| Benzylidene Ring (ortho- or para- to -NO₂) | -Cl, -Br (Halogen) | Modifies crystal packing through halogen bonding, fine-tunes electronic properties via inductive effects. | Crystal engineering, advanced materials. |

| Aniline Ring (ortho- to -OCH₃) | -CH₃ (Alkyl Group) | Induces steric hindrance, leading to increased dihedral angle between the rings and altered conjugation. researchgate.netresearchgate.net | Tunable solid-state emitters, molecular rotors. |

| Benzylidene Ring | -CN, -CF₃ (Electron-Withdrawing) | Strengthens the overall acceptor character of the benzylidene moiety, potentially increasing third-order nonlinearity. semanticscholar.org | High-performance optoelectronics. |

Exploration of this compound in Advanced Materials Science

The unique molecular framework of this compound makes it a promising building block for the development of advanced functional materials. Its potential stems from the combination of its responsive electronic nature and its capacity for self-assembly.

Organic compounds are the subject of extensive research for their application in optoelectronics, particularly for their third-order nonlinear optical (NLO) properties, which are valuable for optical switching and data processing. semanticscholar.orgnih.gov Schiff bases featuring a donor-π-acceptor structure, such as this compound, are excellent candidates for NLO materials. researchgate.net The methoxy (B1213986) group (-OCH₃) acts as an electron donor and the nitro group (-NO₂) as an electron acceptor, facilitating intramolecular charge transfer across the conjugated system upon excitation. This electronic asymmetry is a key requirement for significant NLO response.

Future research should focus on quantifying the third-order NLO properties of this compound and its derivatives using techniques like the Z-scan method. semanticscholar.org The goal would be to establish a clear structure-property relationship, linking specific molecular modifications to enhancements in the nonlinear refractive index and absorption coefficient. The development of such materials could lead to their use in photonic applications and optical limiting devices. researchgate.netmdpi.com

Schiff bases are recognized for their utility in the construction of well-defined supramolecular architectures. akjournals.com The crystal structures of analogous benzylidene aniline compounds are often stabilized by a combination of weak intermolecular forces, including C-H···O hydrogen bonds and π–π stacking interactions between the aromatic rings. nih.govresearchgate.net These non-covalent interactions can guide the self-organization of this compound molecules into ordered one-, two-, or three-dimensional networks. researchgate.net

Future work could explore the controlled crystallization and thin-film deposition of this compound to harness its self-assembly behavior. By manipulating conditions such as solvent, temperature, or substrate, it may be possible to direct the formation of specific polymorphs or molecular arrangements with desired bulk properties. Understanding and controlling these self-organization phenomena are crucial for fabricating materials with anisotropic optical or electronic characteristics for use in sensors or molecular electronics. The co-assembly with other molecules featuring complementary functional groups could also be explored to create complex, heterogeneous supramolecular structures. researchgate.net

Green Chemistry Innovations in Synthesis and Application

While traditional syntheses of Schiff bases often involve condensation reactions in organic solvents under reflux, modern chemical research emphasizes the need for more sustainable methods. nih.govresearchgate.net Future investigations should prioritize the development of green synthetic routes for this compound that align with the principles of green chemistry.

Promising approaches include the use of microwave-assisted synthesis to reduce reaction times and energy consumption, or the implementation of one-pot reactions that combine the oxidation of an alcohol to an aldehyde with the subsequent condensation with an amine, thus improving atom economy. mdpi.comresearchgate.net The replacement of conventional volatile organic solvents with greener alternatives like ethanol (B145695) or even solvent-free reaction conditions would significantly reduce the environmental impact. researchgate.net Furthermore, the development and application of reusable heterogeneous catalysts could simplify product purification and minimize chemical waste. researchgate.net Adopting these green methodologies is crucial for the sustainable, large-scale production of this and related Schiff bases for industrial applications.

| Method | Typical Conditions | Advantages | Research Goal |

|---|---|---|---|

| Traditional Condensation | Refluxing aldehyde and amine in a solvent like toluene (B28343) or ethanol for several hours. nih.govresearchgate.net | Well-established, generally provides good yields. | Baseline for comparison. |

| Microwave-Assisted Synthesis | Irradiation of reactants, often with a catalyst or in a polar solvent. mdpi.com | Drastically reduced reaction times, improved energy efficiency. | Develop a rapid, energy-efficient synthesis protocol. |

| Catalytic One-Pot Synthesis | Starting from benzyl (B1604629) alcohol and p-anisidine (B42471) with a heterogeneous catalyst (e.g., metal-on-graphene). researchgate.net | Higher atom economy, avoids isolation of aldehyde intermediate, catalyst is recyclable. | Create a sustainable, waste-reducing process. |

| Solvent-Free Reaction | Grinding or heating reactants together without a solvent, possibly with a solid catalyst. | Eliminates solvent waste, simplifies workup. | Develop the most environmentally benign synthesis method. |

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools for accelerating materials discovery by predicting molecular properties before synthesis. Future research on this compound should leverage advanced computational methodologies like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to build predictive models. nih.gov

These in silico techniques can be used to:

Predict Electronic and Optical Properties: Calculate the HOMO-LUMO energy gap, simulate UV-visible absorption spectra, and estimate NLO properties (such as polarizability and hyperpolarizability) for the parent molecule and its proposed derivatives. nih.govresearchgate.net

Elucidate Reaction Mechanisms: Model transition states to understand the chemical reactivity of substituted anilines and aldehydes, aiding in the optimization of reaction conditions. researchgate.net

Guide Molecular Design: Screen a virtual library of novel derivatives to identify candidates with the most promising properties for specific applications, thereby prioritizing synthetic efforts.

By integrating computational modeling with experimental synthesis and characterization, researchers can establish a comprehensive understanding of the structure-property relationships governing this class of compounds. This synergistic approach is essential for the efficient and targeted development of new materials based on the this compound scaffold.

| Computational Method | Predicted Property | Relevance to Research |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, HOMO-LUMO energies, dipole moment, electrostatic potential. nih.gov | Provides fundamental insights into electronic structure and reactivity. |

| Time-Dependent DFT (TD-DFT) | Electronic transition energies, simulation of UV-visible absorption spectra. nih.gov | Predicts optical properties and helps interpret experimental spectra. |

| Finite Field (FF) Approach | First and second hyperpolarizabilities (β and γ), key indicators of NLO activity. nih.govresearchgate.net | Enables the screening of molecules for potential NLO applications. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions (e.g., hydrogen bonds, π-π stacking). | Helps in understanding and predicting crystal packing and supramolecular assembly. |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-Nitrobenzylidene)-para-anisidine, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via Schiff base condensation between 3-nitrobenzaldehyde and para-anisidine. Optimal conditions include refluxing in ethanol/methanol (1:1 molar ratio) with catalytic acetic acid (5 mol%) for 6–8 hours. Microwave-assisted synthesis (60°C, 30 min) significantly reduces reaction time while maintaining yields >85% (). Post-synthesis purification via recrystallization (ethanol/dichloromethane, 3:1 v/v) ensures >95% purity, validated by HPLC (C18 column, acetonitrile/water mobile phase) and melting point consistency (mp ~165–167°C) .

Advanced: How should researchers design experiments to evaluate the corrosion inhibition efficiency of this compound on mild steel in acidic environments?

Answer:

Use a factorial design (RSM-DOE) to test variables: inhibitor concentration (0–1000 ppm), temperature (25–60°C), and immersion time (6–72 hrs). Employ weight loss measurements (ASTM G31-72), electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (scan rate 1 mV/s) in 1M HCl. Surface analysis via SEM/EDS () quantifies morphology changes and inhibitor adsorption. Adsorption isotherms (Langmuir: ΔG°ads ~−35 kJ/mol) reveal chemisorption dominance. Triplicate trials ensure statistical validity, with ANOVA identifying significant factors (p < 0.05) .

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

- FT-IR : C=N stretch at 1620 cm⁻¹, NO₂ asymmetric/symmetric vibrations (1525/1348 cm⁻¹), and OCH₃ bending at 1250 cm⁻¹.

- ¹H NMR : Aromatic protons (δ 6.8–8.5 ppm), methoxy singlet (δ 3.8 ppm), and imine proton (δ 8.3 ppm).

- HRMS : Molecular ion peak at m/z 256.0848 (C₁₄H₁₂N₂O₃) with <2 ppm error.

- UV-Vis : π→π* transition at 320 nm (ε ~1.2 × 10⁴ L·mol⁻¹·cm⁻¹) confirms extended conjugation .

Advanced: How can X-ray crystallographic data resolve discrepancies in reported molecular conformations of this compound derivatives?

Answer:

Single-crystal XRD () reveals:

- Dihedral angle : 31.58° between nitrobenzylidene and anisidine rings (orthorhombic P2₁2₁2₁).

- C=N torsion : 175.97° (trans configuration).

- Stabilization : C–H⋯O interactions (2.7 Å) and π–π stacking (centroid distance 3.807 Å).

Conflicting NMR data (e.g., solution-phase cis/trans ratios) are reconciled by analyzing temperature-dependent crystallography (173 K vs. RT) and Hirshfeld surface maps to distinguish solid-state packing effects from solution dynamics .

Advanced: What methodological approaches are employed to investigate the nonlinear optical (NLO) properties of this compound analogs?

Answer:

- Experimental : Kurtz-Perry powder method measures SHG efficiency (0.8× urea reference).

- Computational : DFT (B3LYP/6-311++G**) calculates hyperpolarizability (β = 0.72 × 10⁻³⁰ esu) and dipole moment (5.2 D).

- Structural correlation : Non-centrosymmetric crystal packing (P2₁2₁2₁) and intramolecular charge transfer (HOMO-LUMO gap ~3.2 eV) enhance NLO response. Validate via Mulliken charge analysis ( ) .

Basic: What key structural features of this compound influence its reactivity and stability?

Answer:

- Conjugation : Extended π-system (C=N–Ar–NO₂) enables redox activity and thermal stability (decomposition >250°C).

- Substituent effects : Electron-withdrawing NO₂ and donating OCH₃ groups create push-pull polarization.

- Crystal packing : C–H⋯O hydrogen bonds (2.6 Å) and face-to-face π-interactions (3.8 Å) prevent molecular rotation, enhancing solid-state stability .

Advanced: How can researchers address contradictions in reported synthetic yields of this compound across different studies?

Answer:

- Variable screening : Use a Plackett-Burman design to rank factors: solvent polarity (ethanol vs. DMF), catalyst (AcOH vs. PTSA), and purification method (column vs. recrystallization).

- Byproduct analysis : LC-MS identifies hydrolysis products (e.g., 3-nitrobenzaldehyde) in low-yield conditions.

- Reaction monitoring : In-situ IR tracks imine formation kinetics (1620 cm⁻¹ peak intensity vs. time). Optimize microwave power (300 W) and solvent volume (10 mL/mmol) to suppress side reactions () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products